N,N-maleoyl-glycyl chloride

Catalog No.
S3262874
CAS No.
17686-36-1
M.F
C6H4ClNO3
M. Wt
173.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-maleoyl-glycyl chloride

CAS Number

17686-36-1

Product Name

N,N-maleoyl-glycyl chloride

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)acetyl chloride

Molecular Formula

C6H4ClNO3

Molecular Weight

173.55

InChI

InChI=1S/C6H4ClNO3/c7-4(9)3-8-5(10)1-2-6(8)11/h1-2H,3H2

InChI Key

CCBYJMUYIDMBHE-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CC(=O)Cl

Solubility

not available

Peptide Synthesis

N,N-maleoyl-glycyl chloride serves as a versatile building block for peptide synthesis. The reactive acyl chloride moiety can react with the amino group of another amino acid or peptide chain to form an amide bond. This ability allows researchers to introduce a glycine residue with a maleoyl protecting group at the N-terminus (amino end) of a peptide. The maleoyl group can be selectively removed later using appropriate conditions, revealing the free amine group for further modifications or conjugation reactions [].

Here are some examples of its use in peptide synthesis:

  • Solid-phase peptide synthesis (SPPS): N,N-maleoyl-glycyl chloride can be incorporated into peptides using standard SPPS protocols. The maleoyl group offers temporary protection for the N-terminal amine during chain assembly and can be cleaved after peptide cleavage from the resin [].
  • Synthesis of cyclic peptides: The bifunctional nature of N,N-maleoyl-glycyl chloride (acceptor and donor for amide bond formation) allows its participation in cyclization reactions to form cyclic peptides [].

N,N-maleoyl-glycyl chloride primarily reacts as an acyl chloride, engaging in nucleophilic acyl substitution reactions. It can react with amines, alcohols, and water, leading to the formation of amides or esters, respectively. A typical reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the acyl chloride, resulting in the release of hydrogen chloride gas and the formation of an amide bond:

RNH2+N N maleoyl glycyl chlorideRNH C O Gly+HCl\text{RNH}_2+\text{N N maleoyl glycyl chloride}\rightarrow \text{RNH C O Gly}+\text{HCl}

This reaction mechanism is characteristic of acyl chlorides, where the leaving group is hydrogen chloride .

N,N-maleoyl-glycyl chloride can be synthesized through several methods. One common approach involves reacting glycine with maleic anhydride followed by chlorination using thionyl chloride or oxalyl chloride to convert the resulting carboxylic acid into the corresponding acyl chloride:

  • Formation of Maleoyl Glycine:
    • React glycine with maleic anhydride in a suitable solvent (e.g., dichloromethane) to form N,N-maleoyl-glycine.
  • Conversion to Acyl Chloride:
    • Treat N,N-maleoyl-glycine with thionyl chloride or oxalyl chloride under reflux conditions to yield N,N-maleoyl-glycyl chloride .

N,N-maleoyl-glycyl chloride finds applications primarily in peptide synthesis as a coupling reagent. Its ability to introduce a maleoyl protecting group allows for selective modifications at the N-terminus of peptides. This functionality is particularly useful in synthesizing complex peptides where controlled deprotection is required later in the synthesis process . Additionally, it may serve as an intermediate in the development of pharmaceutical compounds.

Several compounds share structural features or functional properties with N,N-maleoyl-glycyl chloride. Below are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Phthalylglycyl ChlorideC10H6ClNO3C_{10}H_6ClNO_3Contains phthaloyl group; used in peptide synthesisMore stable than N,N-maleoyl-glycyl chloride
Glycyl Chloride HydrochlorideC2H5Cl2NOC_2H_5Cl_2NOSimple derivative; used for peptide synthesisLacks protective functionality
Maleic AnhydrideC4H2O3C_4H_2O_3Used as a reagent in organic synthesisServes as a precursor for maleoylation

N,N-maleoyl-glycyl chloride stands out due to its specific combination of reactivity as an acyl chloride and its protective maleoyl group, which allows for selective modifications during peptide synthesis. This dual functionality makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications .

XLogP3

0.8

Dates

Modify: 2024-04-14

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